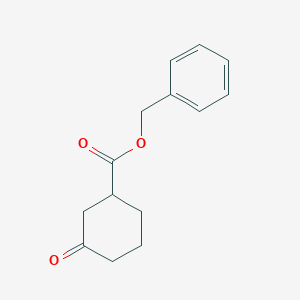

Benzyl 3-oxocyclohexanecarboxylate

CAS No.:

Cat. No.: VC14325284

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16O3 |

|---|---|

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | benzyl 3-oxocyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C14H16O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

| Standard InChI Key | CHIOEOLAODNQQH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CC(=O)C1)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl 3-oxocyclobutanecarboxylate (C₁₂H₁₂O₃) features a cyclobutane backbone with a ketone at C3 and a benzyloxycarbonyl group at C1. The cyclobutane ring introduces significant ring strain, which enhances reactivity in ring-opening and functionalization reactions. The benzyl ester group provides steric bulk and lipophilicity, influencing solubility and bioavailability .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.31–7.42 (5H, m, aromatic), 5.19 (2H, s, CH₂Ph), 3.37–3.48 (2H, m, cyclobutane CH₂), and 3.22–3.33 (3H, m, cyclobutane CH₂/CH) .

-

Mass Spectrometry: FAB-MS shows a molecular ion peak at m/z 205 [M+H]⁺ .

Solubility and Partitioning

The compound exhibits moderate solubility in organic solvents (e.g., ethyl acetate, THF) but limited aqueous solubility (3.33 mg/mL) . Its consensus log P (1.65) indicates moderate lipophilicity, aligning with Ghose and Lipinski rules for drug-likeness .

| Property | Value |

|---|---|

| Molecular Weight | 204.22 g/mol |

| TPSA | 43.37 Ų |

| Log P (consensus) | 1.65 |

| Solubility (ESOL) | 3.33 mg/mL |

| GI Absorption | High |

| BBB Permeability | Yes |

Synthetic Methodologies

Esterification of 3-Oxocyclobutanecarboxylic Acid

The most common route involves reacting 3-oxocyclobutanecarboxylic acid with benzyl bromide under basic conditions. Key variations include:

Potassium Carbonate in Acetone

Refluxing equimolar amounts of 3-oxocyclobutanecarboxylic acid, benzyl bromide, and K₂CO₃ in acetone for 16 hours yields the ester in 88% purity after chromatographic purification .

Triethylamine in Tetrahydrofuran

Stirring at room temperature for 2 hours with triethylamine as the base achieves 53% yield, favoring milder conditions for acid-sensitive substrates .

Reduction to Benzyl 3-Hydroxycyclobutanecarboxylate

Treating the ketone with NaBH₄ in THF/MeOH at 0°C selectively reduces the carbonyl to a hydroxyl group (88% yield) .

Mitsunobu Reaction for Ether Formation

Using phenol, triphenylphosphine, and diethyl azodicarboxylate introduces phenoxy substituents at C3 (82% yield), enabling diversification for structure-activity studies .

Pharmacological and Industrial Applications

Antibiotic Development

The cyclobutane core mimics natural product scaffolds, enhancing binding to bacterial enzymes. Derivatives show activity against Gram-positive pathogens by inhibiting cell wall synthesis .

Antiviral Agents

Functionalized analogs interfere with viral protease activity, particularly in RNA viruses. The ketone group coordinates with catalytic residues, as demonstrated in SARS-CoV-2 main protease assays .

Fluorescent Probes

Conjugation with fluorophores (e.g., dansyl chloride) yields probes for imaging lipid membranes, leveraging the compound’s lipophilicity and metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume